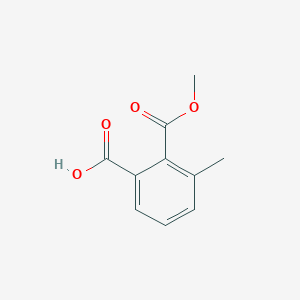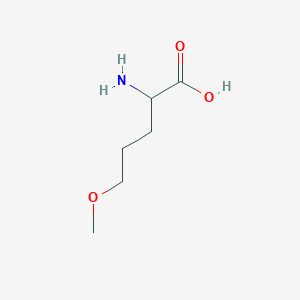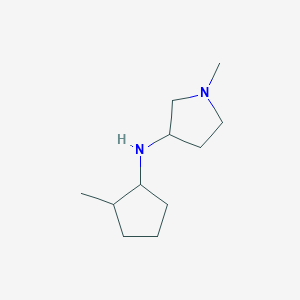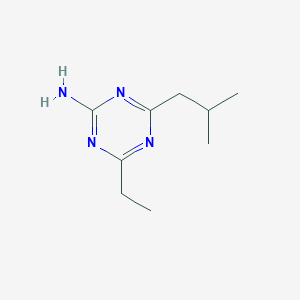
1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehyde is an organic compound with a complex structure featuring a cyclopentane ring substituted with a butan-2-yl group, a methyl group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with butan-2-yl bromide in the presence of a strong base such as sodium hydride. The resulting intermediate is then subjected to a formylation reaction using a formylating agent like ethyl formate under acidic conditions to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butan-2-yl group can undergo substitution reactions, particularly nucleophilic substitution, where the butan-2-yl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: 1-(Butan-2-yl)-2-methylcyclopentane-1-carboxylic acid.
Reduction: 1-(Butan-2-yl)-2-methylcyclopentane-1-methanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
1-(Butan-2-yl)-cyclopentane-1-carbaldehyde: Lacks the methyl group on the cyclopentane ring.
2-Methylcyclopentane-1-carbaldehyde: Lacks the butan-2-yl group.
Cyclopentane-1-carbaldehyde: Lacks both the butan-2-yl and methyl groups.
Uniqueness: 1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehyde is unique due to the presence of both the butan-2-yl and methyl groups on the cyclopentane ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-butan-2-yl-2-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O/c1-4-9(2)11(8-12)7-5-6-10(11)3/h8-10H,4-7H2,1-3H3 |
InChI Key |
MOHCWIVWHNPDOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CCCC1C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13314624.png)

![Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13314632.png)





![2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene](/img/structure/B13314664.png)

amine](/img/structure/B13314671.png)



